N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a methoxy group and a dioxido-dihydrothienyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-methylaniline to yield 3-methoxy-N-(4-methylphenyl)benzamide.
Introduction of the Dioxido-Dihydrothienyl Moiety: The next step involves the introduction of the dioxido-dihydrothienyl group. This can be achieved by reacting the benzamide intermediate with a suitable thienyl precursor under oxidative conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thienyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or its potential therapeutic effects in various disease models.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide exerts its effects is dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine
- 3-methoxy-N-(4-methylphenyl)benzamide
- N-(2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide is unique due to the presence of both the dioxido-dihydrothienyl and methoxybenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxy-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-6-8-16(9-7-14)20(17-10-11-25(22,23)13-17)19(21)15-4-3-5-18(12-15)24-2/h3-12,17H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOBGKXFQQLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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